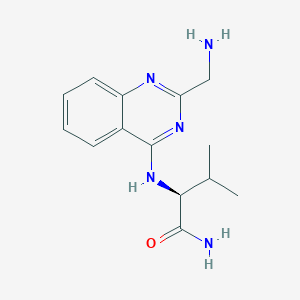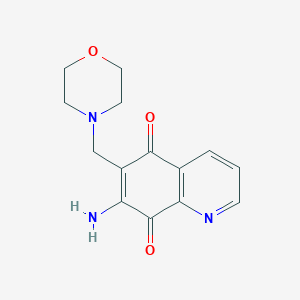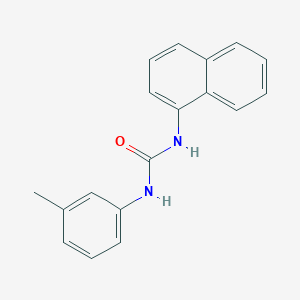![molecular formula C12H13Cl2NO2 B11845957 6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B11845957.png)
6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride is a chemical compound with the molecular formula C12H15Cl2NO and a molecular weight of 260.16 g/mol . This compound is part of the spiro compound family, characterized by a unique structure where two rings are connected through a single atom. It is primarily used in research and development within the fields of chemistry and pharmacology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride typically involves the reaction of isobenzofuran derivatives with piperidine under specific conditions. The process often requires the use of chlorinating agents to introduce the chlorine atom into the structure . The reaction conditions, such as temperature and solvent, are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The compound is often purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and other substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
6-Chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-3H-spiro[isobenzofuran-1,4’-piperidine]: Similar structure but lacks the ketone group.
5-Chloro-1,3-dihydrospiro[isobenzofuran-3,4’-piperidine]: Another related compound with slight structural differences.
Uniqueness
6-Chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride is unique due to its specific spiro structure and the presence of both chlorine and ketone functional groups.
Propiedades
Fórmula molecular |
C12H13Cl2NO2 |
|---|---|
Peso molecular |
274.14 g/mol |
Nombre IUPAC |
5-chlorospiro[2-benzofuran-3,4'-piperidine]-1-one;hydrochloride |
InChI |
InChI=1S/C12H12ClNO2.ClH/c13-8-1-2-9-10(7-8)12(16-11(9)15)3-5-14-6-4-12;/h1-2,7,14H,3-6H2;1H |
Clave InChI |
DDQXJTJKHYIDTE-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12C3=C(C=CC(=C3)Cl)C(=O)O2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Benzofurancarboxaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B11845878.png)













